4-[(Indolinylthioxomethyl)amino]-1-(methylsulfonyl)benzene
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Overview
Description
4-[(Indolinylthioxomethyl)amino]-1-(methylsulfonyl)benzene is a synthetic organic compound that features an indole moiety, a thioxomethyl group, and a methylsulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Indolinylthioxomethyl)amino]-1-(methylsulfonyl)benzene typically involves the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst.
Introduction of the Thioxomethyl Group: The thioxomethyl group can be introduced via a reaction with carbon disulfide and a suitable amine under basic conditions.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonation reactions using reagents such as methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[(Indolinylthioxomethyl)amino]-1-(methylsulfonyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
4-[(Indolinylthioxomethyl)amino]-1-(methylsulfonyl)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(Indolinylthioxomethyl)amino]-1-(methylsulfonyl)benzene involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thioxomethyl and methylsulfonyl groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Sulfonamide-based indole analogs: Compounds with similar sulfonyl and indole functionalities.
Uniqueness
4-[(Indolinylthioxomethyl)amino]-1-(methylsulfonyl)benzene is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(4-methylsulfonylphenyl)-2,3-dihydroindole-1-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-22(19,20)14-8-6-13(7-9-14)17-16(21)18-11-10-12-4-2-3-5-15(12)18/h2-9H,10-11H2,1H3,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLLTDWGLYQZTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=S)N2CCC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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